![molecular formula C15H19N3O2 B11157182 N-isopentyl-2-[4-oxo-3(4H)-quinazolinyl]acetamide](/img/structure/B11157182.png)
N-isopentyl-2-[4-oxo-3(4H)-quinazolinyl]acetamide
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Overview
Description
N-isopentyl-2-[4-oxo-3(4H)-quinazolinyl]acetamide is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications. This compound is characterized by its unique structure, which includes a quinazolinone core and an isopentyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopentyl-2-[4-oxo-3(4H)-quinazolinyl]acetamide typically involves the reaction of quinazolinone derivatives with isopentylamine. The process can be summarized as follows:
Starting Materials: Quinazolinone derivatives and isopentylamine.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions.
Catalysts: Acid catalysts like hydrochloric acid or sulfuric acid may be used to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix the starting materials and catalysts.
Continuous Flow Systems: These systems ensure a steady production rate and consistent product quality.
Automated Purification: Industrial purification methods include automated chromatography systems and crystallization units.
Chemical Reactions Analysis
Types of Reactions
N-isopentyl-2-[4-oxo-3(4H)-quinazolinyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinazolinone core to its corresponding dihydroquinazolinone form.
Substitution: The isopentyl side chain can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include various quinazolinone derivatives with modified side chains or oxidation states, which can exhibit different biological activities.
Scientific Research Applications
Pharmacological Applications
-
Vasopressin Receptor Antagonism :
N-isopentyl-2-[4-oxo-3(4H)-quinazolinyl]acetamide has been identified as a potential antagonist at vasopressin receptors, particularly V(1b) receptors. Compounds with similar structures have demonstrated low nanomolar affinity for these receptors, suggesting that this compound may exhibit significant receptor binding properties . -
Anticancer Activity :
The compound and its derivatives have shown promising anti-proliferative effects against various cancer cell lines, including HepG-2 (liver cancer), A2780 (ovarian cancer), and MDA-MB-231 (breast cancer). In studies, certain derivatives exhibited IC50 values below 50 μM, indicating potent cytotoxicity . For example, modifications to the compound's structure have been linked to enhanced activity against specific cancer types, highlighting the importance of structure-activity relationships in drug design . -
Neuroprotective Potential :
Research into quinazoline derivatives suggests potential applications in treating neurodegenerative diseases. Compounds with similar scaffolds have been investigated for their ability to inhibit monoamine oxidase enzymes, which are implicated in neurodegeneration and depression . This opens avenues for developing multi-target-directed ligands aimed at treating complex conditions involving both neurodegeneration and mood disorders.
Case Studies
- Vasopressin V(1b) Antagonists : A series of studies have documented the efficacy of quinazoline derivatives as antagonists at vasopressin receptors. In vitro assays demonstrated low nanomolar affinity, positioning these compounds as potential therapeutic agents for disorders related to vasopressin dysregulation .
- Antitumor Activity : In a study evaluating various quinazoline derivatives, several compounds exhibited significant cytotoxic effects against multiple cancer cell lines. The findings indicated that structural modifications could enhance anti-proliferative activity while maintaining low toxicity to normal cells .
- Neuroprotective Studies : Investigations into the inhibitory effects on monoamine oxidase enzymes revealed that certain derivatives of quinazolines could potentially serve as effective treatments for neurodegenerative diseases by modulating neurotransmitter levels .
Mechanism of Action
The mechanism of action of N-isopentyl-2-[4-oxo-3(4H)-quinazolinyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
Similar Compounds
- N-acetyl-N-[2-isopropyl-4-oxo-3(4H)-quinazolinyl]acetamide
- N-(4-acetylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide
- N-(2-ethylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide
Uniqueness
N-isopentyl-2-[4-oxo-3(4H)-quinazolinyl]acetamide is unique due to its specific isopentyl side chain, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
N-isopentyl-2-[4-oxo-3(4H)-quinazolinyl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article presents a detailed overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound belongs to the quinazolinone family, which is known for its diverse pharmacological properties. The structure consists of a quinazolinone core with an acetamide functional group and an isopentyl substituent. This configuration is crucial for its biological interactions.
The biological activity of this compound primarily involves inhibition of specific kinases and receptors. Quinazolinone derivatives have been reported to act as small molecule inhibitors, targeting various cancer cell lines by interfering with cellular proliferation pathways.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of several tumor cell lines, including A2780 (ovarian cancer), MDA-MB-231 (breast cancer), and HepG2 (liver cancer) cells.
Table 1: IC50 Values of this compound Against Various Cancer Cell Lines
Cell Line | IC50 (μM) |
---|---|
A2780 | 37.59 |
MDA-MB-231 | 70–90 |
HepG2 | 22.76 |
These values suggest that the compound has a lower toxicity profile towards normal cells while effectively inhibiting tumor growth, making it a promising candidate for further development as an anticancer agent .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to its structural modifications. Variations in the substituents on the quinazolinone ring significantly affect its potency and selectivity against different cancer types. For instance, modifications at specific positions on the quinazoline scaffold have shown to enhance or diminish biological activity.
Case Study: Comparative Analysis of Quinazolinone Derivatives
A study comparing various quinazolinone derivatives revealed that compounds with longer alkyl chains or specific functional groups exhibited improved cytotoxicity against cancer cells. For example, derivatives with phenoxyacetic acid substituents demonstrated stronger anti-proliferative activity compared to others lacking such modifications .
Other Biological Activities
Beyond anticancer properties, this compound has also been investigated for its potential as an antibacterial agent. Preliminary studies indicate that certain derivatives within this class possess significant antibacterial activity against resistant strains, highlighting their versatility as therapeutic agents .
Properties
Molecular Formula |
C15H19N3O2 |
---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
N-(3-methylbutyl)-2-(4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C15H19N3O2/c1-11(2)7-8-16-14(19)9-18-10-17-13-6-4-3-5-12(13)15(18)20/h3-6,10-11H,7-9H2,1-2H3,(H,16,19) |
InChI Key |
XNKPNGCYBHIKOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(=O)CN1C=NC2=CC=CC=C2C1=O |
Origin of Product |
United States |
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